1-Bromo-2-methoxyethane

Descripción

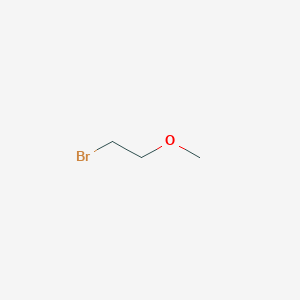

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUPZGFPHUVJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064385 | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6482-24-2 | |

| Record name | Bromoethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006482242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMC9NTS6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Methoxyethane

Established Synthetic Routes for 1-Bromo-2-methoxyethane

The primary and most well-documented methods for the laboratory and industrial synthesis of this compound involve the bromination of 2-methoxyethanol (B45455) using various brominating agents.

The most common synthetic route to this compound is the nucleophilic substitution of the hydroxyl group in 2-methoxyethanol with a bromide ion from hydrobromic acid (HBr). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).

The reaction is generally carried out by cooling 2-methoxyethanol to a low temperature, often around 0°C, before the gradual introduction of HBr gas. Maintaining a low temperature is crucial to minimize the formation of byproducts. After the reaction is complete, the mixture is typically neutralized, and the crude this compound is isolated and purified, often by fractional distillation.

Key Reaction Parameters for HBr Bromination:

| Parameter | Condition | Rationale |

| Temperature | 0–5°C | To minimize ether cleavage and other side reactions, leading to optimal yields (>70%). |

| HBr Molarity | 48% aqueous solution is commonly used. centre.edu | A concentrated source of HBr is necessary for efficient reaction. |

| Catalyst | Sulfuric acid | To protonate the hydroxyl group of 2-methoxyethanol, facilitating its departure as water. |

| Neutralization | Sodium carbonate or sodium bicarbonate solution. centre.edu | To quench the excess acid and facilitate product isolation. |

While HBr is a common choice, other brominating agents can also be employed for the synthesis of this compound, each with its own advantages and specific applications.

Phosphorus Tribromide (PBr₃): Phosphorus tribromide is an effective alternative for converting primary and secondary alcohols to alkyl bromides. The reaction with 2-methoxyethanol proceeds to form this compound and phosphorous acid as a byproduct. This method can be advantageous in situations where the use of gaseous HBr is less convenient. The reaction is typically performed in an anhydrous solvent like diethyl ether to prevent the hydrolysis of PBr₃.

Dibromo Sulfoxide (B87167) (Thionyl Bromide, SOBr₂): Thionyl bromide is another reagent used for the bromination of alcohols. The reaction of 2-methoxyethanol with thionyl bromide produces this compound, sulfur dioxide, and hydrogen bromide. The gaseous byproducts can be easily removed from the reaction mixture, simplifying purification.

Comparative Overview of Brominating Agents:

| Brominating Agent | Byproducts | Typical Conditions | Yield |

| Hydrobromic Acid (HBr) | Water | 0-5°C, with sulfuric acid catalyst. | >70%. |

| Phosphorus Tribromide (PBr₃) | Phosphorous acid (H₃PO₃). | Anhydrous solvent (e.g., diethyl ether), controlled temperature. | 65-75%. |

| Thionyl Bromide (SOBr₂) | Sulfur dioxide (SO₂), Hydrogen bromide (HBr) | Often in the presence of a base like pyridine (B92270) to neutralize HBr. | Generally good, but specific data for this reaction is less common. |

Process Optimization in this compound Production

For large-scale production, optimizing the synthesis of this compound is critical to ensure economic viability, safety, and sustainability.

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges. lookchem.com Key considerations include efficient heat management, raw material handling, and product purification. The exothermic nature of the bromination reaction requires robust cooling systems to maintain the optimal temperature range and prevent runaway reactions.

The choice of solvent is also a critical factor in industrial processes. While laboratory syntheses might use solvents like diethyl ether, industrial applications may favor more cost-effective and environmentally benign options. google.com Furthermore, the purification of the final product on a large scale often involves continuous distillation processes to achieve the desired purity. innospk.com

Continuous-flow reactors offer significant advantages over traditional batch reactors for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. In a continuous-flow setup, reactants are continuously fed into a reactor where they mix and react, and the product is continuously removed. This allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Recent advancements have demonstrated the use of microtubular reactors for the synthesis of this compound. For instance, a protocol involving the reaction of 2-methoxyethanol with gaseous HBr in a heated and pressurized microreactor has shown high conversion rates and reduced byproduct formation.

Performance Metrics of Continuous-Flow vs. Batch Synthesis:

| Parameter | Continuous-Flow | Batch |

| Conversion | 98%. | ~70%. |

| Byproduct Formation | <2% ethoxyethyl bromide. | Higher potential for byproducts due to less precise temperature control. |

| Solvent Use | 40% reduction. | Higher solvent volume required. |

| Energy Costs | 25% decrease due to integrated heat recovery. | Higher energy consumption for heating and cooling large batches. |

A key challenge in the synthesis of this compound is the formation of byproducts. The primary byproduct of concern is bis(2-methoxyethyl) ether, which can form through the reaction of the starting material, 2-methoxyethanol, with the product, this compound. Another potential byproduct is ethoxyethyl bromide, especially when using continuous-flow processes at elevated temperatures.

Several strategies are employed to minimize byproduct formation:

Temperature Control: Maintaining a low reaction temperature (0-5°C) is the most effective way to suppress the formation of ether byproducts.

Stoichiometry: Using a molar excess of the brominating agent can help to ensure the complete conversion of 2-methoxyethanol, reducing the opportunity for it to react with the product.

Reaction Time: Optimizing the reaction time is crucial. Sufficient time is needed for the primary reaction to go to completion, but extended reaction times can increase the likelihood of side reactions.

Green Chemistry Approaches in this compound Synthesis

The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry. This paradigm shift in chemical manufacturing aims to design products and processes that minimize the use and generation of hazardous substances. solubilityofthings.comgarph.co.uk Key principles guiding this transition include the prevention of waste, maximization of atom economy, use of safer solvents and auxiliaries, and designing for energy efficiency. solubilityofthings.comacs.org By applying these tenets, chemists seek to create more sustainable and environmentally benign methods for producing valuable chemical intermediates like this compound.

The synthesis of this compound, which can be prepared from 2-methoxyethanol, traditionally might use chlorinated solvents like dichloromethane (B109758) or excess reactants that also serve as the solvent medium. chemicalbook.com Green chemistry principles advocate for a re-evaluation of this choice, prioritizing solvents that are safer, derived from renewable resources, and have a lower environmental footprint. garph.co.uk

Sustainable Solvent Alternatives:

Bio-based Solvents: There is a growing interest in solvents derived from renewable biomass sources. numberanalytics.com Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, are considered preferable alternatives to solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk Other bio-derived solvents include Cyrene (dihydrolevoglucosenone), which presents a safer alternative to many dipolar aprotic solvents. acs.org

Water: When chemically appropriate, water is an excellent green solvent due to its non-toxic, non-flammable, and abundant nature. edubirdie.com Its use can be facilitated by techniques like phase-transfer catalysis, which helps overcome the immiscibility of organic reactants and aqueous systems. alfa-chemistry.comfzgxjckxxb.com

Supercritical Fluids and Ionic Liquids: Emerging trends include the use of supercritical fluids, like CO₂, and ionic liquids as reaction media. numberanalytics.comijcps.org These offer unique properties, such as tunable solvency and low volatility, which can lead to reduced waste and simplified product separation. numberanalytics.comijcps.org

The selection of a solvent is a multi-faceted decision, trading off between chemical suitability, safety, environmental impact, and cost. acs.org Solvent selection guides, developed by pharmaceutical companies and academic groups, provide a framework for making more sustainable choices by ranking solvents based on these criteria. whiterose.ac.ukubc.ca For the synthesis of this compound, replacing a hazardous solvent like dichloromethane with a more benign alternative like 2-MeTHF or exploring a solvent-free reaction could significantly improve the sustainability of the process.

Table 1: Comparison of Traditional and Greener Solvents for Ether Synthesis

| Solvent | Class | Origin | Key Issues | Greener Alternatives |

| Dichloromethane (DCM) | Chlorinated | Petroleum | Carcinogen suspect, high emissions. whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |

| Diethyl ether | Ether | Petroleum | Highly flammable, peroxide formation. whiterose.ac.uksci-hub.se | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) whiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Petroleum | Reproductive toxicity, high boiling point. acs.orgsci-hub.se | Cyrene, Dimethyl sulfoxide (DMSO) acs.orgubc.ca |

| Benzene | Hydrocarbon | Petroleum | Carcinogen, toxic. whiterose.ac.uk | Toluene |

A core principle of green chemistry is designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. wordpress.com This concept is quantified by the metric of "atom economy," which provides a theoretical measure of reaction efficiency at the molecular level. solubilityofthings.comscranton.edu

Atom Economy Calculation: The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 solubilityofthings.com

A common laboratory and industrial synthesis of this compound involves the reaction of 2-methoxyethanol with hydrogen bromide (HBr).

Reaction: CH₃OCH₂CH₂OH + HBr → CH₃OCH₂CH₂Br + H₂O

The calculation for this reaction reveals that not all reactant atoms are incorporated into the desired product. The atoms that form water (H₂O) are considered waste from an atom economy perspective.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 |

| Hydrogen Bromide | HBr | 80.91 |

| Total Reactant Mass | 157.00 | |

| This compound | C₃H₇BrO | 138.99 |

| Water | H₂O | 18.01 |

| Total Product Mass | 157.00 | |

| % Atom Economy | (138.99 / 157.00) x 100 = 88.5% |

Strategies for Waste Reduction:

Catalysis: The use of catalysts is superior to stoichiometric reagents. acs.org Catalysts increase reaction rates, can improve selectivity, and are required in only small amounts, thus reducing waste. In ether synthesis, phase-transfer catalysis (PTC) is a valuable green technique that can accelerate reactions between immiscible reactants (e.g., an aqueous phase and an organic phase), potentially reducing the need for organic solvents and allowing for milder reaction conditions. fzgxjckxxb.comusv.robiomedres.us

Process Optimization: Minimizing waste can be achieved by optimizing reaction conditions to maximize yield and reduce byproduct formation. solubilityofthings.compurkh.com The adoption of advanced technologies like continuous-flow reactors can enhance safety, improve efficiency, and lead to less waste compared to traditional batch processing. solubilityofthings.com

Solvent and Catalyst Recycling: A significant reduction in waste involves the recovery and reuse of solvents and catalysts. solubilityofthings.com Solvents can be recovered through methods like distillation, reducing both waste disposal costs and the consumption of fresh materials. purkh.comnih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass rather than depleting fossil fuels is a foundational aspect of green chemistry that reduces the long-term environmental impact of chemical production. solubilityofthings.comnumberanalytics.com

By integrating efficient catalytic systems, optimizing processes, and prioritizing the recovery and reuse of materials, the production of this compound can be aligned more closely with the principles of sustainability and waste prevention. solubilityofthings.commdpi.com

Mechanistic Investigations of 1 Bromo 2 Methoxyethane Reactivity

Elimination Reactions of 1-Bromo-2-methoxyethane

In addition to substitution, alkyl halides can also undergo elimination reactions. The most common elimination mechanism that competes with SN2 is the E2 (bimolecular elimination) reaction. nih.govlibretexts.org The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-carbon) to the leaving group, and simultaneously the leaving group departs, forming a double bond. libretexts.orglibretexts.org

For this compound, an E2 reaction would involve a base abstracting a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of methoxyethene.

The competition between SN2 and E2 reactions is influenced by several factors: reddit.compressbooks.pub

Nature of the base/nucleophile: Strong, sterically hindered bases favor E2, while strong, unhindered nucleophiles favor SN2. pressbooks.pubmasterorganicchemistry.com For example, using a bulky base like potassium tert-butoxide would favor elimination. masterorganicchemistry.com

Substrate structure: Primary alkyl halides, like this compound, generally favor SN2 reactions. pressbooks.pub However, elimination can become more significant with the use of a strong, bulky base. masterorganicchemistry.com

Temperature: Higher temperatures tend to favor elimination reactions over substitution reactions. youtube.com

Under typical conditions with a strong, non-bulky nucleophile, this compound will predominantly undergo SN2 substitution. However, by using a strong, bulky base and/or increasing the reaction temperature, the E2 elimination pathway can become more competitive. reddit.comyoutube.com

Formation of Ethylene (B1197577) Oxide via Elimination from 1-Bromo-2-methoxyethaneacs.org

The elimination reaction of this compound can lead to the formation of ethylene oxide, particularly under the influence of strong basic conditions. This transformation involves the removal of a proton and the bromide ion from adjacent carbon atoms, resulting in the closure of a three-membered ring. The mechanism is analogous to the base-induced intramolecular nucleophilic substitution of a halohydrin.

The reactivity of the ether oxygen in this compound plays a crucial role in this process. While ethers are generally considered to have low chemical reactivity, the presence of a good leaving group (bromide) on the adjacent carbon facilitates this intramolecular cyclization. The process is an example of an intramolecular Williamson ether synthesis.

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of elimination reactions is a critical aspect of mechanistic studies. For bimolecular elimination (E2) reactions, a trans-coplanar arrangement of the departing hydrogen and leaving group is typically required. acs.org This geometric constraint dictates the stereochemical outcome of the reaction.

In acyclic systems like this compound, the molecule can adopt various conformations. The preferred conformation for an E2 reaction would place the hydrogen on the carbon adjacent to the bromine-bearing carbon in an anti-periplanar orientation to the bromine atom. This allows for a smooth, concerted process where the base removes the proton, the C-H bond breaks, a new pi bond forms, and the C-Br bond breaks simultaneously. libretexts.orglibretexts.org

Studies on related halohydrin derivatives have shown that elimination reactions with metals, such as zinc, are not always stereospecific. acs.org For instance, the elimination reactions of isomeric 2-bromo-3-methoxybutanes and 4-bromo-5-methoxyoctanes with sodium in tetrahydrofuran (B95107) were found to be non-stereospecific. acs.org This suggests that the mechanism may not be a simple E2 pathway and could involve intermediates that allow for rotation before the final elimination step. The stereochemical outcome of the double bond (E or Z isomer) in E2 reactions is dictated by the stereochemistry of the starting material if it is diastereomeric. libretexts.org

However, for this compound itself, which lacks stereocenters in the parent molecule, the focus of stereochemistry shifts to how it interacts with chiral molecules or catalysts.

Advanced Reaction Mechanisms and Intermediates

Radical Pathways in Reactions Involving 1-Bromo-2-methoxyethanechemsrc.com

While ionic pathways like substitution and elimination are common for alkyl halides, radical mechanisms can also be at play under specific conditions. Research has indicated the possible involvement of an alkyl radical intermediate in cobalt-mediated catalytic cycles involving this compound. sci-hub.se For example, novel water-soluble organosilane compounds have been utilized as radical reducing agents in aqueous media, suggesting the potential for this compound to participate in radical reactions. chemsrc.com

Catalytic Transformations of this compound

This compound is a versatile substrate for various catalytic transformations, enabling the synthesis of more complex molecules.

Cobalt-Catalyzed Borylation:

Recent studies have demonstrated the successful borylation of this compound using a cobalt(I) catalyst. sci-hub.se This reaction, which is part of the broader Suzuki-Miyaura cross-coupling reaction methodology, allows for the formation of alkylboronic esters. sci-hub.se The process typically involves a cobalt precatalyst, a ligand, a base, and a diboron (B99234) reagent.

Interactive Data Table: Cobalt-Catalyzed Borylation of this compound

| Catalyst System | Base | Solvent | Yield of Alkylboronic Ester | Reference |

| Co(PPh3)3Cl / ICy | KOMe | MTBE | - | sci-hub.se |

| Co(PPh3)3Cl / IMes | KOMe | MTBE | 49% | sci-hub.se |

| Co(PPh3)3Cl / ICy | NaOEt | MTBE | >99% | sci-hub.se |

Table showing the yield of the corresponding alkylboronic ester from this compound under different catalytic conditions. ICy = 1,3-bis(cyclohexyl)imidazol-2-ylidene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, MTBE = methyl tert-butyl ether.

Ruthenium-Catalyzed Asymmetric Alkylation:

Ruthenium(II) catalysts have been developed for the enantioselective alkylation of chiral racemic secondary phosphines with substrates like this compound. acs.org These reactions proceed through nucleophilic phosphido intermediates and allow for dynamic kinetic asymmetric alkylation. The use of chiral ligands on the ruthenium center creates an asymmetric environment that leads to the preferential formation of one enantiomer of the product phosphine-borane. acs.org For instance, the alkylation of a secondary phosphine (B1218219) with this compound using a specific ruthenium catalyst yielded the product in good yield and 68% enantiomeric excess (ee). acs.org

Nickel-Catalyzed Epoxidation:

Nickelacarborane complexes have been shown to catalyze the epoxidation of alkenes, and while not a direct transformation of this compound itself, related carboranyl thioethers have been prepared by alkylating a mercapto-ortho-carborane with this compound. researchgate.net This highlights the utility of this compound as an alkylating agent in the synthesis of ligands for catalysis.

Applications of 1 Bromo 2 Methoxyethane in Complex Chemical Synthesis

1-Bromo-2-methoxyethane, a bifunctional organic compound, serves as a valuable reagent in the intricate field of chemical synthesis. Its unique structure, featuring both a reactive bromine atom and a methoxy (B1213986) group, allows for its versatile application in the construction of complex molecular architectures. This article explores the specific roles of this compound as an alkylating agent and its significant contributions to medicinal chemistry, focusing on the synthesis of therapeutic and antimicrobial compounds.

Computational and Theoretical Studies of 1 Bromo 2 Methoxyethane

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the electronic structure and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can accurately determine molecular geometries, energies, and other properties that are key to understanding chemical reactions. nih.gov For 1-bromo-2-methoxyethane, DFT calculations are instrumental in predicting its behavior in various chemical transformations, particularly in nucleophilic substitution reactions. These calculations help in identifying the most probable reaction pathways by evaluating the energies of reactants, products, and transition states.

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation for primary alkyl halides like this compound. DFT calculations are extensively used to model the high-energy transition state of these reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. This process proceeds through a specific geometry known as a trigonal bipyramidal transition state. nih.gov

Computational models predict that as the nucleophile approaches the carbon atom from the side opposite to the bromine atom (a "backside attack"), the bonds to the three non-reacting atoms flatten out into a plane, with the nucleophile and the leaving group (bromide) positioned at the apices of the pyramid. nih.gov In this state, the bond to the incoming nucleophile is partially formed, while the bond to the leaving bromide is partially broken. The energy of this transient structure represents the peak of the energy profile for the reaction.

Table 1: Predicted Characteristics of an SN2 Transition State for a Haloalkane

| Feature | Description |

|---|---|

| Geometry | Trigonal Bipyramidal |

| Attacking Nucleophile | Approaches at 180° to the leaving group |

| Bonding | Partial bond formation with the nucleophile; partial bond breaking with the leaving group |

| Stereochemistry | Leads to inversion of configuration at the carbon center |

This table presents generalized characteristics of an SN2 transition state based on computational models of haloalkane reactions.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a critical factor in determining the reaction rate. DFT calculations provide a robust method for estimating the activation energy by determining the energy difference between the initial reactants and the transition state. bohrium.com

For the SN2 reaction of this compound, the calculated activation energy can vary significantly depending on the nucleophile and the solvent environment. bohrium.com For instance, DFT studies on similar SN2 reactions, such as the reaction of methyl halides with various nucleophiles, show that activation energies are highly sensitive to these factors. In the gas phase, the reaction barrier is often lower, but in solution, solvent molecules can stabilize the charged reactants, significantly increasing the activation energy and slowing the reaction rate. nih.gov

Table 2: Representative Calculated Activation Energies for SN2 Reactions

| Reaction | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cl⁻ + CH₃Cl | Cyclohexane | 12.2 |

| Cl⁻ + CH₃Cl | Acetonitrile (B52724) | 17.3 |

| Br⁻ + CH₃Cl | Cyclohexane | 11.1 |

| Br⁻ + CH₃Cl | Acetonitrile | 14.3 |

Data is for the analogous reaction of methyl chloride with halide nucleophiles and illustrates the impact of solvent polarity on activation energy as determined by DFT calculations. bohrium.com

Molecular Dynamics Simulations for Solvent Effects

The solvent plays a crucial role in the kinetics and thermodynamics of chemical reactions in solution. Molecular dynamics (MD) simulations are a powerful computational technique used to study the explicit interactions between a solute, like this compound, and the surrounding solvent molecules over time. Current time information in Edmonton, CA. These simulations can reveal how solvent molecules arrange themselves around the reactants and the transition state, and how this "solvation shell" influences the reaction energy profile. researchgate.netresearchgate.net

For SN2 reactions, MD simulations, often combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, have shown that polar solvents can stabilize the charged nucleophile more than the transition state, leading to a higher activation barrier compared to the gas phase. nih.govCurrent time information in Edmonton, CA. By simulating the dynamic behavior of the system, researchers can gain a detailed understanding of hydrogen bonding, electrostatic interactions, and steric effects imposed by the solvent, all of which modulate the reaction pathway. nih.gov

Quantum Chemical Calculations for Mechanistic Insights (e.g., Seleniranium Cation)

Quantum chemical calculations are essential for elucidating complex reaction mechanisms that involve short-lived or unstable intermediates. One such example is the formation of a seleniranium cation. When an alkene or a suitable alkyl halide reacts with an electrophilic selenium species, a three-membered ring containing a positively charged selenium atom, known as a seleniranium ion, can form as an intermediate. nih.govresearchgate.netresearchgate.net

Computational studies using DFT have been employed to investigate the stability and structure of these intermediates. nih.govresearchgate.net For instance, in the reaction of 2-bromomethyl-1,3-thiaselenole, calculations have shown that the reaction proceeds through the formation of a seleniranium cation, which is then attacked by a nucleophile. nih.govresearchgate.net These calculations confirm that the seleniranium cation is a stable intermediate on the potential energy surface. bg.ac.rs The subsequent nucleophilic attack typically occurs in an anti-fashion, leading to the opening of the three-membered ring. This type of mechanistic insight is critical for explaining the stereospecific outcomes of such reactions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. These studies involve systematically modifying the structure of a parent compound and evaluating how these changes affect its biological activity or chemical properties. nih.gov The bromo and methoxy (B1213986) functional groups are known to be important in the activity of many bioactive compounds. nih.gov

Analytical Methodologies for 1 Bromo 2 Methoxyethane

Chromatographic Techniques

Chromatography is a fundamental tool for separating and quantifying 1-bromo-2-methoxyethane from reaction mixtures and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most relevant methods.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of volatile compounds like this compound. This technique is particularly effective for determining the purity of the compound and for monitoring the progress of reactions where it is a reactant or product. avantorsciences.com The principle of GC-FID involves vaporizing the sample and passing it through a column that separates components based on their boiling points and interactions with the column's stationary phase. The flame ionization detector then combusts the eluted compounds, producing an electrical signal proportional to the amount of substance present.

For purity assessment, commercial grades of this compound are often specified to have a minimum purity of 94-95% as determined by GC. avantorsciences.comavantorsciences.com In environmental analysis, GC-FID can be adapted to detect trace amounts of brominated compounds. For instance, a method adapted from bromoethane (B45996) analysis allows for the detection of this compound in air samples with a limit of detection (LOD) of 0.02 mg/m³ after adsorption onto activated charcoal and desorption with 2-propanol.

Table 1: GC Purity Specifications for Commercial this compound

| Supplier Specification | Purity by GC |

|---|---|

| Specification 1 | ≥94 % avantorsciences.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity

For more definitive identification and enhanced specificity, especially in complex matrices or at trace levels, gas chromatography is coupled with mass spectrometry (GC-MS). researchgate.net This powerful combination separates compounds using GC and then fragments them into ions, which are sorted by their mass-to-charge ratio (m/z) by the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification.

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak (M⁺) is observed at m/z 138.99. The NIST Mass Spectrometry Data Center lists a total of 54 peaks in its main library spectrum for this compound. nih.gov The base peak, which is the most intense peak in the spectrum, is often a key identifier. For this compound, a prominent peak is observed at m/z 93, corresponding to the [CH₂OCH₃]⁺ fragment. GC-MS is also invaluable for identifying impurities and byproducts in synthetic preparations of this compound.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion (M⁺) | 138.99 m/z | |

| Base Peak | 93 m/z ([CH₂OCH₃]⁺) |

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-performance liquid chromatography (HPLC) is another essential chromatographic technique, particularly useful for analyzing non-volatile or thermally unstable compounds. In the context of this compound, HPLC is frequently employed to monitor the kinetics of chemical reactions. google.com For example, it can be used to track the formation of byproducts in alkylation reactions where this compound serves as a reagent.

A typical HPLC setup for such studies might involve a reverse-phase column (e.g., C18 or Phenyl-Hexyl) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. rsc.orgsielc.com A photodiode array (PDA) detector can be used to monitor the elution of compounds by their UV absorbance. rsc.org This setup allows for the quantification of reactants, products, and intermediates over time, providing valuable data for understanding reaction mechanisms and optimizing conditions.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are the primary techniques used for its structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to characterize this compound. The spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the bromine atom and the protons on the carbon adjacent to the ether oxygen give rise to distinct signals. Similarly, the methyl protons of the methoxy (B1213986) group have a characteristic chemical shift. These signals are typically observed as triplets due to coupling with adjacent methylene (B1212753) protons. For instance, characteristic peaks are found around δ 3.6 ppm for the methoxy protons and δ 3.4 ppm for the bromoethoxy protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the three carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electronegativity of the attached bromine and oxygen atoms.

Table 3: Representative ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.3 ppm | Singlet |

| -CH₂-Br | ~3.5 ppm | Triplet |

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most notable features in the IR spectrum include the C-H stretching vibrations of the alkyl groups, the C-O stretching of the ether linkage, and the C-Br stretching of the alkyl halide. The C-H stretching vibrations typically appear in the region of 2845-2975 cm⁻¹. The strong C-O stretching band for the ether is a key diagnostic peak. The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info The absence of other characteristic functional group bands, such as a broad O-H stretch (3200-3600 cm⁻¹) or a C=O stretch (1650-1800 cm⁻¹), can confirm the purity and identity of the compound. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (Alkyl) | ~2845 - 2975 |

| C-O Stretch (Ether) | ~1100 - 1150 |

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the confirmation of identity and the assessment of purity for this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity.

For the analysis of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is often employed. sielc.com The separation is typically achieved on a C18 column, which is a common stationary phase for reverse-phase chromatography. researchgate.net The mobile phase conditions can be adapted for mass spectrometry compatibility; for instance, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid to ensure efficient ionization in the MS source. sielc.com A typical mobile phase might consist of a gradient mixture of acetonitrile and water. sielc.comresearchgate.net

LC-MS is particularly valuable in the context of organic synthesis where this compound is used as a reagent or intermediate. acs.org For example, in the synthesis of pharmaceutical compounds like Erlotinib, LC-MS is used to monitor the reaction progress and confirm the identity of intermediates and the final product. researchgate.netgoogle.com The mass spectrometer provides the molecular weight of the eluted compound, which can be used to confirm the identity of this compound (exact mass: 137.96803 u) and to detect and identify any impurities or byproducts. nih.govchemspider.com

The following table outlines a representative set of conditions for the LC-MS analysis of this compound, based on typical methodologies for similar small organic molecules.

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Chromatography System | Reverse Phase HPLC (RP-HPLC) | Suitable for separating non-polar to moderately polar organic compounds. sielc.com |

| Column | C18 (e.g., Inerstsil ODS-3V) | Provides good retention and separation for compounds like this compound and its potential impurities. researchgate.net |

| Mobile Phase | Acetonitrile and Water with Formic Acid | Acetonitrile/water is a common mobile phase for RP-HPLC. Formic acid is a volatile modifier, making it compatible with MS detection. sielc.com |

| Detection | Mass Spectrometry (MS) | Provides molecular weight information for identity confirmation and impurity identification. google.com |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of organic molecules. |

| Data Acquired | Mass-to-charge ratio (m/z) | Confirms the molecular weight of the analyte and helps in the structural elucidation of impurities. google.com |

Advanced Analytical Techniques

Use of Deuterated Analogs as Internal Standards

In quantitative analytical chemistry, particularly for chromatographic techniques like LC-MS and GC-MS, the use of internal standards is crucial for achieving high accuracy and precision. Deuterium-labeled compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based methods. marquette.edu The core principle is that a deuterated analog of the analyte (in this case, a deuterated version of this compound) is added in a known quantity to the sample before processing.

Deuterated internal standards are ideal because they share nearly identical physicochemical properties with their non-deuterated counterparts. marquette.edu This means they exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. However, they are distinguishable by the mass spectrometer due to the mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H). This co-elution and similar ionization efficiency, but distinct mass, allows for the correction of analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy of quantification. marquette.edu

While direct references to a commercially available deuterated this compound are scarce, related deuterated compounds like 2-Bromoethanol-d4 are cited as effective internal standards for the analysis of similar compounds. The use of such standards is a well-established practice to enhance the reliability of trace-level quantification. marquette.edu

Table 2: Advantages of Using Deuterated Analogs as Internal Standards

| Feature | Advantage | Scientific Rationale |

|---|---|---|

| Chemical Similarity | Co-elution with analyte | The deuterated standard has nearly identical retention time to the analyte, minimizing chromatographic variability. marquette.edu |

| Physical Similarity | Similar extraction recovery | The standard behaves like the analyte during sample preparation steps, correcting for analyte loss. marquette.edu |

| Mass Difference | Distinguishable by MS | The mass spectrometer can easily differentiate between the analyte and the standard, allowing for independent quantification. marquette.edu |

| Improved Accuracy | Corrects for matrix effects | The ratio of the analyte signal to the internal standard signal remains constant even if matrix components suppress or enhance the MS signal. |

Purity Assessment and Impurity Profiling

The purity of this compound is a critical parameter, as impurities can adversely affect the outcome of chemical reactions in which it is used. Commercial grades of this compound are typically available with purities of 95% or higher, with some suppliers offering grades of ≥98% or 99%. chemimpex.comlookchem.comavantorsciences.com Gas Chromatography (GC), often with a Flame Ionization Detector (FID), is a standard method used by suppliers to determine purity. avantorsciences.com

Impurity profiling involves the identification and quantification of unwanted chemical substances present in the final product. For this compound, impurities can originate from the synthetic route or from degradation. A key synthetic route involves the reaction of 2-methoxyethanol (B45455) with a brominating agent. lookchem.com

Potential process-related impurities could therefore include:

Unreacted Starting Materials : Such as 2-methoxyethanol. lookchem.com

Byproducts of Synthesis : Dependent on the specific reagents used.

Residual Solvents : Such as dichloromethane (B109758) or N,N-dimethylacetamide, if used in the synthesis or purification process. lookchem.com

A common degradation product is 2-methoxyethanol, formed through hydrolysis. The presence of this and other polar impurities may require specific analytical methods, like ion chromatography, for accurate detection.

A comprehensive approach to impurity profiling often involves a combination of analytical techniques. While GC is effective for volatile impurities, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify non-volatile contaminants by integrating the characteristic signals of the methoxy (-OCH₃) and bromoethyl (-CH₂Br) protons against those of any identified impurities. HPLC methods, similar to those described for LC-MS, are also powerful tools for separating and quantifying impurities, especially when developing robust manufacturing processes for pharmaceuticals where this compound is an intermediate. researchgate.net

Table 3: Common Impurities and Analytical Methods for Detection

| Impurity Name | Chemical Formula | Potential Origin | Recommended Analytical Technique |

|---|---|---|---|

| 2-Methoxyethanol | C₃H₈O₂ | Unreacted starting material; Hydrolysis product | GC-FID, Ion Chromatography |

| Bromoethane | C₂H₅Br | Residual impurity from related processes | Gas Chromatography (GC) |

| 1,4-Dioxane | C₄H₈O₂ | Potential byproduct from ether synthesis | GC-MS |

Environmental and Safety Considerations in Research

Safe Handling Protocols for 1-Bromo-2-methoxyethane

Proper handling of this compound is critical to ensure the safety of laboratory personnel. This involves a combination of engineering controls, personal protective equipment (PPE), and established emergency procedures. All activities involving this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the inhalation of its vapors. fishersci.com

Personal Protective Equipment (PPE): The selection of appropriate PPE is mandatory to prevent skin and eye contact.

Interactive Table: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Standard Compliance |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards. echemi.com |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious, fire/flame-resistant clothing. | Gloves must meet EU Directive 89/686/EEC and EN 374 standards. echemi.com |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, a full-face respirator with a suitable filter (e.g., type ABEK) is necessary. echemi.comchemsrc.com | - |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources. echemi.comfishersci.com It is classified as a combustible liquid. fishersci.com The storage area should be designated for flammable materials, and containers must be kept tightly closed to prevent leakage and evaporation. echemi.comfishersci.com Recommended storage is often under refrigeration (2-8°C). guidechem.com The compound is incompatible with strong oxidizing agents and strong bases. fishersci.comfishersci.com

First-Aid Measures: In the event of accidental exposure, immediate and appropriate first-aid is crucial.

Interactive Table: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. echemi.com |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or symptoms develop. fishersci.comechemi.com |

| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. fishersci.comechemi.com |

| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate emergency medical help. fishersci.comechemi.com |

Environmental Impact and Disposal Guidelines

Spill Management: In case of a spill, all sources of ignition must be removed. fishersci.com The spill should be contained and absorbed using an inert material like sand, silica (B1680970) gel, or a universal binder. fishersci.com The collected material must then be placed in a suitable, sealed container for disposal. fishersci.com This chemical should not be allowed to enter drains or waterways. fishersci.comfishersci.com

Disposal: this compound is considered a hazardous waste. fishersci.comfishersci.com Chemical waste generators are responsible for correctly classifying the waste and ensuring its disposal is in compliance with all applicable local, regional, and national regulations. fishersci.comfishersci.com The recommended method of disposal is through an approved waste disposal plant, often involving incineration at a licensed facility. echemi.com

Regulatory Frameworks for Research and Industrial Use

The use of this compound is governed by several regulatory bodies in North America and Europe to ensure safety in research and industrial applications.

United States :

The Occupational Safety and Health Administration (OSHA) regulates workplace safety. While a specific Permissible Exposure Limit (PEL) for this compound is not established, employers must adhere to the Hazard Communication Standard (29 CFR 1910.1200). fishersci.com

The Environmental Protection Agency (EPA) lists the compound under the Toxic Substances Control Act (TSCA), indicating it is in commerce in the USA. nih.gov Disposal is regulated under the Resource Conservation and Recovery Act (RCRA). fishersci.com

Under the Department of Transportation (DOT), it is classified as a combustible liquid. fishersci.com

European Union :

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation applies. This substance is registered for intermediate use only at industrial sites and in manufacturing. europa.eu

Under the Classification, Labelling and Packaging (CLP) Regulation , it has a harmonized classification. europa.eu The GHS hazard statements identify it as a flammable liquid and vapor, toxic if swallowed, and a cause of skin, eye, and respiratory irritation. nih.gov

Future Research Directions for 1 Bromo 2 Methoxyethane Chemistry

Exploration of Novel Synthetic Pathways

The current synthesis of 1-Bromo-2-methoxyethane typically involves the bromination of 2-methoxyethanol (B45455). chemicalbook.com While effective, future research will likely focus on developing more sustainable and atom-economical synthetic routes. The exploration of greener pathways, perhaps utilizing catalytic systems that avoid stoichiometric brominating agents, presents a significant opportunity. For instance, developing methods that can directly convert C-H bonds in methoxyethane to C-Br bonds would represent a major advancement.

Furthermore, research into novel synthetic pathways for derivatives of this compound is an active area. For example, it is used as a starting reagent in the synthesis of more complex molecules like 1-bromo-4-(2-methoxyethoxy)benzene. chemicalbook.com The development of one-pot or tandem reactions that utilize this compound to construct complex molecular architectures efficiently will be a key focus.

| Current Synthetic Route | Starting Material | Future Research Focus |

| Bromination | 2-Methoxyethanol chemicalbook.com | Catalytic C-H bromination, flow chemistry applications |

| Halogen Exchange | 1-Chloro-2-methoxyethane mdpi.com | Milder and more efficient exchange conditions |

| Derivative Synthesis | This compound chemicalbook.com | One-pot and tandem reaction sequences |

Development of New Catalytic Systems for this compound Transformations

Recent years have seen significant progress in the use of transition-metal catalysts to mediate reactions involving this compound. A notable example is the cobalt-catalyzed borylation of this compound, which provides excellent yields of the corresponding alkylboronic ester. sci-hub.se This reaction is significant as alkylboronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions. sci-hub.se

Future research will likely focus on expanding the repertoire of catalytic systems for transformations of this compound. This includes the development of catalysts based on more abundant and less toxic metals. Additionally, enhancing the enantioselectivity of these transformations is a major goal. Ruthenium-based catalysts have already shown promise in the enantioselective alkylation of secondary phosphines with this compound, achieving good yields and enantiomeric excesses. acs.org The development of new chiral ligands and catalytic systems will be crucial for synthesizing optically active compounds for applications in pharmaceuticals and materials science.

| Catalytic Transformation | Catalyst System | Product Type | Future Research Directions |

| Borylation | Cobalt-complex sci-hub.se | Alkylboronic ester | Catalysts based on earth-abundant metals, improved substrate scope |

| Enantioselective Alkylation | Ruthenium(II) with chiral ligands acs.org | P-Stereogenic phosphines | New chiral ligands for higher enantioselectivity, application to other nucleophiles |

| Cross-Coupling | Not widely reported | - | Development of catalysts for direct cross-coupling reactions (e.g., with organometallic reagents) |

Advanced Applications in Targeted Drug Delivery and Theranostics

The methoxyethyl group, which can be introduced using this compound, is a valuable moiety in medicinal chemistry. It can improve the pharmacokinetic properties of drug candidates. For example, this compound has been used in the synthesis of kinase inhibitors and other potential therapeutic agents. mdpi.comnih.gov

A particularly exciting future direction is the use of this compound derivatives in the development of targeted drug delivery systems and theranostics. Theranostics combines therapeutic and diagnostic capabilities in a single agent. acs.org The PEG-like structure of some derivatives of this compound could be exploited to create linkers for conjugating drugs to targeting ligands or imaging agents. While direct applications are still emerging, the potential to incorporate fluorophores or radioisotopes into derivatives of this compound for simultaneous imaging and therapy is a promising area of research. acs.orgthno.org

Investigation of Biological Activities of this compound Derivatives beyond Current Scope

Derivatives of this compound have already demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties. dovepress.com For instance, certain S-substituted derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. dovepress.com

Future research should aim to systematically explore the biological activities of a wider range of derivatives. This could involve high-throughput screening of compound libraries to identify new leads for various diseases. Given its use in the synthesis of antitumor agents, a deeper investigation into the anticancer properties of novel derivatives is warranted. Furthermore, exploring the potential of these derivatives as enzyme inhibitors or modulators of specific biological pathways could uncover new therapeutic applications.

| Derivative Class | Known Biological Activity | Future Research Areas |

| S-substituted adamantyl-1,2,4-triazoles | Antibacterial, Anti-inflammatory dovepress.com | Antiviral, Antifungal, Antiparasitic activity |

| Pyrimidine derivatives | Kinase inhibition nih.gov | Broader kinase profiling, investigation of other cancer-related targets |

| Carboranyl thioethers | Boron Neutron Capture Therapy (BNCT) potential researchgate.net | Optimization of tumor targeting and cellular uptake |

Deeper Computational Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools to understand and predict the behavior of chemical compounds. For this compound, quantum chemical calculations have been used to model the trigonal bipyramidal transition state of its SN2 reactions.

Future research should leverage advanced computational methods to gain a deeper mechanistic understanding of its various transformations. This includes:

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical properties and reactivity of new derivatives. unimore.it

Reaction Mechanism Elucidation: Using density functional theory (DFT) and other methods to study the detailed mechanisms of catalytic and non-catalytic reactions involving this compound. researchgate.netresearchgate.net This can help in optimizing reaction conditions and designing more efficient catalysts.

Virtual Screening: Employing computational docking and molecular dynamics simulations to predict the biological activity of new derivatives and guide the design of novel therapeutic agents. researchgate.net

A deeper computational understanding will accelerate the discovery of new reactions and applications for this versatile compound.

Q & A

Basic Questions

Q. What is the role of 1-bromo-2-methoxyethane in synthesizing pharmaceutical intermediates?

- Methodological Answer : this compound acts as an alkylating agent in multi-step organic syntheses. For example, it selectively alkylates ethyl 3,4-dihydroxybenzoate to introduce methoxyethyl groups, forming intermediates for anticancer agents like Erlotinib conjugates. Reaction conditions typically involve potassium carbonate (K₂CO₃) in DMF at 20°C .

Q. How is this compound characterized structurally in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine its crystal lattice parameters and molecular packing. For related compounds (e.g., 1-bromo-2-(4-methoxyphenoxy)ethane), monoclinic systems (space group P2₁/c) with unit cell dimensions a = 21.112 Å, b = 5.418 Å, c = 8.323 Å, and β = 94.54° are reported. Data collection employs graphite-monochromated radiation and ψ-scan absorption corrections .

Q. What reaction mechanisms involve this compound in organoselenium chemistry?

- Methodological Answer : It reacts with sodium organyl selenolates (NaSeR) via nucleophilic substitution (SN2), forming alkoxyalkylorganyl selenides. Yields are quantitative under optimized conditions (e.g., DMF solvent, 24 h reflux). Characterization includes ¹H NMR, IR, and mass spectrometry to confirm bond formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in alkylation reactions?

- Methodological Answer : Solvent polarity and base strength critically affect regioselectivity. In DMF with K₂CO₃, methoxyethylation favors oxygen nucleophiles (e.g., phenolic -OH groups). Contrastingly, polar aprotic solvents like DCM with NaH may shift reactivity toward nitrogen or sulfur nucleophiles. Kinetic studies using HPLC or GC-MS can track byproduct formation .

Q. What analytical techniques resolve contradictions in purity assessments of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities (e.g., residual bromoethane). Non-volatile contaminants are analyzed via ¹H NMR by integrating methoxy (-OCH₃) and bromoethyl (-CH₂Br) proton signals. Discrepancies between theoretical and experimental purity often arise from hydrolysis byproducts (e.g., 2-methoxyethanol), which require ion chromatography (IC) for detection .

Q. How can computational modeling predict the reactivity of this compound in complex syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SN2 pathways, identifying transition states and steric effects. For example, the methoxy group’s electron-donating effect lowers the energy barrier for nucleophilic attack. Molecular dynamics simulations further predict solvent effects on reaction rates, validated experimentally via kinetic isotope effects (KIE) .

Q. What strategies mitigate byproduct formation during large-scale alkylation with this compound?

- Methodological Answer : Slow reagent addition (<0.5 mL/min) minimizes exothermic side reactions (e.g., elimination to form vinyl ethers). In situ quenching with aqueous NaHCO₃ removes excess HBr, reducing acid-catalyzed degradation. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate concentrations in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.